4-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde
Description
4-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C19H21BrO4. This compound is characterized by the presence of a bromine atom, two methyl groups, and a methoxy group attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research.
Properties
IUPAC Name |
4-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrO4/c1-13-9-14(2)19(16(20)10-13)24-8-4-7-23-17-6-5-15(12-21)11-18(17)22-3/h5-6,9-12H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBQWCGGPLMWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCOC2=C(C=C(C=C2)C=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367726 | |
| Record name | 4-[3-(2-Bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6442-25-7 | |
| Record name | 4-[3-(2-Bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde typically involves multiple steps:
Starting Materials: The synthesis begins with 2-bromo-4,6-dimethylphenol and 3-methoxybenzaldehyde.
Etherification: The first step involves the etherification of 2-bromo-4,6-dimethylphenol with 3-chloropropanol under basic conditions to form 3-(2-bromo-4,6-dimethylphenoxy)propanol.
Aldehyde Formation: The final step involves the reaction of 3-(2-bromo-4,6-dimethylphenoxy)propanol with 3-methoxybenzaldehyde under acidic conditions to form the target compound.
Industrial Production Methods
In industrial settings, the production of 4-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 4-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzoic acid.
Reduction: 4-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(2-chloro-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde
- 4-[3-(2-fluoro-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde
- 4-[3-(2-iodo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde
Uniqueness
4-[3-(2-bromo-4,6-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific reactions and interactions that are not possible with other halogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
